2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine
Description
Properties
IUPAC Name |
tert-butyl-[[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27FN2OSi/c1-16(2,3)21(4,5)20-12-13-9-10-19(11-13)15-8-6-7-14(17)18-15/h6-8,13H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODMQKCOATHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27FN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673604 | |
| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-47-4 | |
| Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-6-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-(Hydroxymethyl)pyrrolidine Intermediate
- Starting Material: Pyrrolidine or a suitably substituted pyrrolidine derivative.
- Hydroxymethylation: The 3-position of pyrrolidine is functionalized with a hydroxymethyl group, often via formaldehyde addition or other hydroxymethylation protocols.
- Purification: The intermediate is isolated by standard extraction and purification techniques.
Protection of Hydroxyl Group with tert-Butyldimethylsilyl Chloride
- Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole or another suitable base.
- Solvent: Anhydrous solvents such as dichloromethane or DMF.
- Conditions: The hydroxymethyl pyrrolidine intermediate is treated with TBDMS-Cl in the presence of imidazole at room temperature or slightly elevated temperatures.
- Outcome: Formation of the TBDMS-protected hydroxymethyl pyrrolidine, enhancing steric hindrance and protecting the hydroxyl functionality from undesired reactions.
Coupling with 6-Fluoropyridine
- Reagents: 6-Fluoropyridine or a functionalized derivative (e.g., 6-fluoro-2-chloropyridine).
- Reaction Type: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the pyrrolidinyl moiety.
- Catalysts and Conditions: Use of palladium catalysts (e.g., Pd(PPh3)4) under inert atmosphere, with bases such as cesium carbonate or potassium carbonate in polar aprotic solvents.
- Result: Formation of the target compound with the pyrrolidinyl substituent attached to the 6-fluoropyridine ring.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxymethylation | Formaldehyde, base (e.g., NaOH) | Selective functionalization at 3-position |
| TBDMS Protection | TBDMS-Cl, imidazole, anhydrous solvent | Room temperature, moisture sensitive |
| Coupling with 6-Fluoropyridine | Pd catalyst, base (Cs2CO3/K2CO3), inert atmosphere | Typically requires heating, polar aprotic solvent |
Detailed Research Findings and Analysis
- The tert-butyldimethylsilyl (TBDMS) group is widely used for protecting hydroxyl groups due to its steric bulk and stability under mild acidic and basic conditions, facilitating multi-step syntheses without premature deprotection.
- The pyrrolidine ring functionalization at the 3-position with a hydroxymethyl group allows for subsequent silyl protection, which is crucial for maintaining the integrity of the hydroxyl during coupling reactions.
- Nucleophilic aromatic substitution on 6-fluoropyridine is favored due to the electron-withdrawing effect of fluorine, which activates the ring for substitution by nucleophiles such as the pyrrolidinyl nitrogen.
- Alternative synthetic routes may involve oxidation and reductive amination steps to introduce amine functionalities, followed by silyl protection, as seen in related organosilicon amine derivatives.
- Industrial scale synthesis may optimize these steps using continuous flow reactors and advanced purification techniques to improve yield and purity.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| TBDMS-Cl equivalents | 1.1 - 1.5 equivalents | Ensures complete protection of hydroxyl group |
| Base for TBDMS protection | Imidazole (1.2 equivalents) | Catalyzes silylation, scavenges HCl |
| Solvent | Anhydrous dichloromethane or DMF | Solubility and reaction rate |
| Temperature | 20–40 °C | Mild conditions prevent side reactions |
| Reaction time | 2–6 hours | Complete silylation |
| Coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands | Facilitates C-N bond formation |
| Base for coupling | Cs2CO3 or K2CO3 | Deprotonates amine, promotes nucleophilicity |
| Coupling temperature | 80–110 °C | Enhances reaction rate |
| Purity of final product | ≥95% (HPLC) | Suitable for pharmaceutical applications |
Chemical Reactions Analysis
Types of Reactions
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine can undergo various types of chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, the silylation process may use tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction conditions, including temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine typically involves multi-step organic reactions. Key steps may include:
- Silylation : Using tert-butyldimethylsilyl chloride in the presence of a base.
- Nucleophilic Substitution : The nitrogen atom in the pyrrolidine ring can participate in various nucleophilic substitution reactions.
- Deprotection : The silyl group can be selectively cleaved under acidic conditions or with fluoride ions.
These synthetic routes allow for the introduction of functional groups while maintaining the integrity of the compound's structure.
Research indicates that this compound exhibits promising biological activities, particularly:
- Anticonvulsant Properties : Derivatives have been shown to influence voltage-gated sodium and calcium channels, which are crucial in seizure mechanisms.
- Antitumor Activity : In vitro studies suggest that this compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies highlight its ability to modulate neurotransmitter systems, suggesting relevance in neuroprotection.
Case Studies
Several studies have investigated the effects of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated its cytotoxic effects on various cancer cell lines, demonstrating significant reductions in cell viability.
- Mechanistic studies indicated that it may inhibit specific enzymes involved in metabolic pathways linked to tumor growth.
-
Neuropharmacological Assessment :
- Investigations into its effects on ion channels implicated in epilepsy provided insights into its potential therapeutic uses for seizure disorders.
Mechanism of Action
The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the fluoropyridine moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
Commercial Status :
- Listed as discontinued by CymitQuimica (Ref: 10-F734563), though pricing for remaining stock is standardized at $400 (1g), $1600 (5g), and $4800 (25g) ().
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following compounds share core structural motifs with the target molecule, differing in substituents, protecting groups, or additional functional groups (Table 1):
Table 1: Key Structural and Molecular Comparisons
| Compound Name (Catalog #) | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Price (25g) | Evidence ID |
|---|---|---|---|---|---|
| Target Compound (HB084) | C₁₆H₂₇FN₂OSi | 310.49 | 6-Fluoro, TBS-protected hydroxymethyl-pyrrolidine | $4800 | 6, 13, 14 |
| 6-(3-((TBS-Oxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (HB615) | C₁₆H₂₆FIN₂OSi | 436.38 | 3-Iodo, 6-Fluoro, TBS-protected hydroxymethyl-pyrrolidine | $4800 | 2, 16 |
| 6-(3-((TBS-Oxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid (HB627) | C₁₇H₂₅FN₂O₃Si | 381.47 | 6-Fluoro, 3-Carboxylic acid, TBS-protected hydroxymethyl-pyrrolidine | $4800 | 8 |
| tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) | C₁₄H₂₀FN₃O₂ | 281.33 | 6-Fluoro, tert-butyl carbamate | $4800 | 2 |
| (±)-trans-Methyl 1-benzyl-4-(6-(3-((TBS-Oxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (HB523) | C₂₉H₃₈FN₃O₃Si | 552.72 | Benzyl group, ester, TBS-protected hydroxymethyl-pyrrolidine | $4800 | 3 |
Key Observations :
- Halogen Substituents : The 3-iodo derivative (HB615) has a higher molecular weight (436.38 vs. 310.49) and may exhibit distinct reactivity in cross-coupling reactions ().
- HB523 includes a benzyl group and ester, increasing steric bulk and lipophilicity ().
- Protecting Groups : HB614 replaces the TBS group with a tert-butyl carbamate, reducing synthetic complexity but offering less stability under acidic conditions ().
Commercial Availability and Pricing
Most analogs, including HB084, HB615, and HB627, share standardized pricing ($400–$4800), reflecting comparable synthetic complexity (). Exceptions include HB523, which is priced higher per gram due to its extended structure (). Discontinuation of HB084 () suggests niche demand compared to iodine- or carboxylic acid-containing derivatives.
Biological Activity
2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoropyridine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety modified by a tert-butyldimethylsilyloxy group. The molecular formula is with a molecular weight of approximately 436.38 g/mol .
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Specific Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation .
- Receptor Interaction : The structural features suggest it could interact with various receptors, including those related to neurotransmission and cancer pathways .
- Cellular Uptake and Transport : The silyl group may enhance membrane permeability, facilitating better cellular uptake which is crucial for its pharmacological effects .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Antitumor Activity : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines, indicating potential as an anticancer agent .
- Neuroprotective Effects : Some research highlights its potential neuroprotective properties, possibly through modulation of neurotransmitter systems .
Case Studies
Several case studies have investigated the effects of this compound:
- Study on Cancer Cell Lines :
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-6-fluoropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyridine core. For example:
- Step 1 : Fluorination of a pyridine precursor using agents like potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) to introduce the 6-fluoro group .
- Step 2 : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions. The tert-butyldimethylsilyl (TBS) group is often introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) to protect hydroxyl intermediates .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0°C to room temperature) and stoichiometry (1.2–1.5 equivalents of TBSCl) to minimize side reactions like over-silylation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the TBS-protected hydroxyl group (δ ~0.1 ppm for Si-CH) and fluoropyridine signals (δ ~140–160 ppm for F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 352.52 for CHFNOSi) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Moisture Sensitivity : The TBS group is hydrolytically labile. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF, DCM) .
- Light Sensitivity : Fluoropyridines may undergo photodegradation; use amber vials and avoid prolonged UV exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer :
- Case Study : If H NMR shows unexpected splitting for the pyrrolidine protons, consider:
- Stereochemical Isomerism : Use 2D NMR (COSY, NOESY) to confirm trans/cis configurations of the pyrrolidine ring .
- Impurity Profiling : Compare with synthetic byproducts (e.g., desilylated intermediates) via LC-MS/MS .
- Collaborative Validation : Cross-check data with computational models (DFT calculations for expected chemical shifts) .
Q. What strategies are effective for incorporating this compound into fluorinated drug candidates?
- Methodological Answer :
- Functionalization : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the pyridine’s 3-position, enhancing bioactivity .
- Protection/Deprotection : Retain the TBS group during coupling reactions, then remove it under mild conditions (e.g., TBAF in THF) to expose the hydroxyl group for further derivatization .
- In Silico Screening : Perform docking studies with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. How can reaction yields be improved in large-scale syntheses without compromising purity?
- Methodological Answer :
- Process Chemistry :
- Catalysis : Use Pd(OAc)/XPhos for efficient cross-couplings, reducing metal loading to <1 mol% .
- Workflow : Implement continuous-flow systems for silylation steps to enhance reproducibility .
- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for challenging separations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar fluoropyridines?
- Methodological Answer :
- Root Cause Analysis : Compare reaction parameters (e.g., solvent polarity, temperature) across studies. For example, higher yields in DMSO vs. DMF may indicate superior fluorination efficiency .
- Reproducibility Tests : Replicate literature procedures with rigorous exclusion of moisture/oxygen, and document deviations (e.g., stirring rate, reagent quality) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
